methyl [7-(3,4-dimethoxyphenyl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
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Overview
Description
METHYL 2-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 2-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thiazole ring. The final step involves esterification with methyl chloroacetate under basic conditions to produce the target compound .
Chemical Reactions Analysis
METHYL 2-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its anti-inflammatory and analgesic properties, it is being studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of METHYL 2-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, resulting in antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds to METHYL 2-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE include:
METHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-(3-NITROBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: This compound has a similar thiazole ring structure but with different substituents, leading to variations in biological activity.
METHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-(4-ISOPROPYLBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: Another similar compound with different substituents, affecting its chemical and biological properties.
These comparisons highlight the uniqueness of METHYL 2-[7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE in terms of its specific substituents and resulting biological activities.
Properties
Molecular Formula |
C23H22N2O6S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 2-[7-(3,4-dimethoxyphenyl)-2,5-dioxo-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C23H22N2O6S/c1-29-17-10-9-14(11-18(17)30-2)16-12-19(26)25(15-7-5-4-6-8-15)22-21(16)32-23(28)24(22)13-20(27)31-3/h4-11,16H,12-13H2,1-3H3 |
InChI Key |
XVEVKZXOBCPGRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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